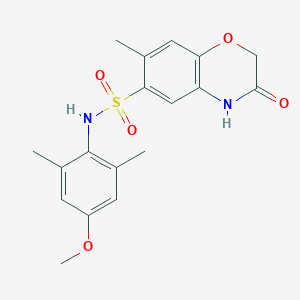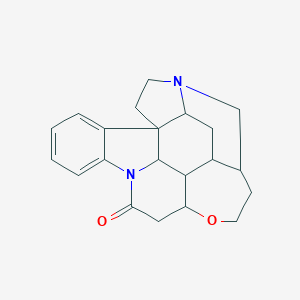![molecular formula C10H10N4OS2 B270723 N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B270723.png)
N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]nicotinamide, commonly known as ETN, is a chemical compound that has been widely used in scientific research due to its unique properties. ETN belongs to the class of thiadiazole derivatives and has been found to possess a wide range of biochemical and physiological effects.
Wirkmechanismus
ETN inhibits PARP activity by binding to the catalytic domain of the enzyme. This results in the inhibition of DNA repair, leading to the accumulation of DNA damage and ultimately cell death. Additionally, ETN has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
ETN has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and reduce oxidative stress. ETN has also been found to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
ETN has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in high purity. Additionally, it has been extensively studied and its mechanism of action is well understood. However, one limitation of ETN is its relatively low potency compared to other PARP inhibitors. This may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for research on ETN. One area of interest is the development of more potent PARP inhibitors based on the structure of ETN. Additionally, the potential of ETN as a treatment for various inflammatory diseases, including multiple sclerosis and rheumatoid arthritis, should be further investigated. Finally, the role of ETN in the regulation of the Nrf2 pathway and its potential as a neuroprotective agent should be explored further.
In conclusion, ETN is a unique compound that has been extensively used in scientific research due to its ability to inhibit PARP activity and possess anti-inflammatory and antioxidant properties. Its mechanism of action is well understood, and it has several advantages for use in lab experiments. However, its relatively low potency compared to other PARP inhibitors may limit its effectiveness in certain applications. Future research on ETN should focus on the development of more potent PARP inhibitors, its potential as a treatment for inflammatory diseases, and its role in the regulation of the Nrf2 pathway.
Synthesemethoden
ETN can be synthesized using a variety of methods, including the reaction of 2-chloronicotinic acid with thiosemicarbazide in the presence of sodium hydroxide. The resulting product is then treated with ethyl iodide to obtain ETN. Another method involves the reaction of 2-chloronicotinic acid with thiosemicarbazide in the presence of potassium carbonate and then treating the product with ethyl iodide. Both methods have been found to yield high purity ETN.
Wissenschaftliche Forschungsanwendungen
ETN has been extensively used in scientific research, primarily due to its ability to inhibit the activity of poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that is involved in DNA repair, and its inhibition has been found to have therapeutic potential in various diseases, including cancer, inflammation, and neurodegenerative disorders. ETN has also been found to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases.
Eigenschaften
Produktname |
N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]nicotinamide |
|---|---|
Molekularformel |
C10H10N4OS2 |
Molekulargewicht |
266.3 g/mol |
IUPAC-Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C10H10N4OS2/c1-2-16-10-14-13-9(17-10)12-8(15)7-4-3-5-11-6-7/h3-6H,2H2,1H3,(H,12,13,15) |
InChI-Schlüssel |
UWCRIINGIOVBTL-UHFFFAOYSA-N |
SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CN=CC=C2 |
Kanonische SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(2,3-dimethoxyphenyl)-3-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B270646.png)
![N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B270647.png)
![N-(2-dibenzo[b,d]furan-2-ylethyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B270648.png)

![N-[2-(1-adamantyloxy)ethyl]-2-hydroxybenzamide](/img/structure/B270653.png)
![2-hydroxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B270657.png)




![Ethyl 2-{[(3-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270668.png)